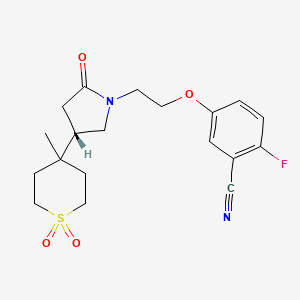
Lp-PLA2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lp-PLA2-IN-2 is a compound that acts as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques, which are linked to cardiovascular diseases. By inhibiting this enzyme, this compound has potential therapeutic applications in treating conditions related to atherosclerosis and inflammation .
Preparation Methods
The synthesis of Lp-PLA2-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Lp-PLA2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lp-PLA2-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Lp-PLA2 and its effects on lipid metabolism and atherosclerosis.
Biology: It is used to investigate the role of Lp-PLA2 in various biological processes, including inflammation and oxidative stress.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases, neurodegenerative diseases, and other conditions related to inflammation and oxidative stress.
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting Lp-PLA2.
Mechanism of Action
Lp-PLA2-IN-2 exerts its effects by inhibiting the activity of Lp-PLA2. Lp-PLA2 hydrolyzes oxidized phospholipids to produce pro-inflammatory molecules such as lysophosphatidylcholine. By inhibiting this enzyme, this compound reduces the production of these pro-inflammatory molecules, thereby mitigating inflammation and atherosclerosis. The molecular targets and pathways involved include the inhibition of Lp-PLA2 activity and the subsequent reduction in the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Lp-PLA2-IN-2 can be compared with other Lp-PLA2 inhibitors such as Darapladib and Rilapladib. These compounds also inhibit Lp-PLA2 but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its specific chemical structure and its potential applications in various therapeutic areas. Similar compounds include:
Properties
Molecular Formula |
C19H23FN2O4S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-fluoro-5-[2-[(4S)-4-(4-methyl-1,1-dioxothian-4-yl)-2-oxopyrrolidin-1-yl]ethoxy]benzonitrile |
InChI |
InChI=1S/C19H23FN2O4S/c1-19(4-8-27(24,25)9-5-19)15-11-18(23)22(13-15)6-7-26-16-2-3-17(20)14(10-16)12-21/h2-3,10,15H,4-9,11,13H2,1H3/t15-/m1/s1 |
InChI Key |
SYEMWCXBADSSGE-OAHLLOKOSA-N |
Isomeric SMILES |
CC1(CCS(=O)(=O)CC1)[C@@H]2CC(=O)N(C2)CCOC3=CC(=C(C=C3)F)C#N |
Canonical SMILES |
CC1(CCS(=O)(=O)CC1)C2CC(=O)N(C2)CCOC3=CC(=C(C=C3)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)









